dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide
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Overview
Description
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide is a coordination complex that features a ruthenium ion coordinated to a porphyrin ligand. This compound is notable for its catalytic properties, particularly in oxidation reactions. The porphyrin ligand, with its four meso-substituted 2,4,6-trimethylphenyl groups, provides a stable and robust framework for the ruthenium center, enhancing its reactivity and selectivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with the porphyrin ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and involves the use of solvents like dichloromethane or chloroform. The reaction mixture is usually heated to facilitate the coordination of the ruthenium ion to the porphyrin ligand .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide primarily undergoes oxidation reactions. It acts as a catalyst in the oxidation of alkenes to aldehydes and amides to nitriles. The compound can also facilitate the epoxidation of alkenes and the oxidation of alcohols to ketones .
Common Reagents and Conditions: Common reagents used in these reactions include molecular oxygen or air as the oxidant, and solvents such as dichloromethane or acetonitrile. The reactions are typically carried out at elevated temperatures to enhance the catalytic activity of the compound .
Major Products: The major products formed from these reactions include aldehydes, ketones, epoxides, and nitriles, depending on the specific substrate and reaction conditions .
Scientific Research Applications
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including oxidation and epoxidation reactions.
Biology: The compound’s catalytic properties are explored in the context of biomimetic oxidation processes.
Medicine: Research is ongoing into its potential use in drug synthesis and as a therapeutic agent.
Industry: It is utilized in the development of new materials and in the synthesis of fine chemicals.
Mechanism of Action
The mechanism by which dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide exerts its catalytic effects involves the activation of molecular oxygen. The ruthenium center facilitates the transfer of oxygen atoms to the substrate, leading to the formation of oxidized products. The porphyrin ligand stabilizes the ruthenium ion and enhances its reactivity by providing a suitable electronic environment .
Comparison with Similar Compounds
- Dichlororuthenium(2+);5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide
- Dichlororuthenium(2+);5,10,15,20-tetrakis(pentafluorophenyl)porphyrin-22,24-diide
- Dichlororuthenium(2+);5,10,15,20-tetrakis(p-tolyl)porphyrin-22,24-diide
Comparison: Compared to these similar compounds, dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide exhibits unique catalytic properties due to the steric and electronic effects of the 2,4,6-trimethylphenyl groups. These substituents enhance the stability and reactivity of the ruthenium center, making it a more efficient catalyst in certain oxidation reactions .
Properties
IUPAC Name |
dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H52N4.2ClH.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;;;/h13-28H,1-12H3;2*1H;/q-2;;;+4/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQDTNOZWKOOLS-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.Cl[Ru+2]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H52Cl2N4Ru |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
953.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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